molecular formula C20H14F2N2O4S B2773021 2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922010-05-7

2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2773021
CAS RN: 922010-05-7
M. Wt: 416.4
InChI Key: CKNIDJDVAKJAPO-UHFFFAOYSA-N
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Description

The compound “2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a chemical compound with potential pharmaceutical applications . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a dibenzo[b,f][1,4]oxazepin ring system, which is a type of heterocyclic compound . The compound also contains two fluorine atoms and a sulfonamide group.

Scientific Research Applications

Environmental Chemistry Applications

Research has shown that benzenesulfonamides, a class to which the mentioned compound belongs, are significant in the context of environmental chemistry. For instance, benzenesulfonamides have been identified as emerging contaminants due to their widespread industrial and household applications. A novel method developed for the simultaneous determination of various benzenesulfonamides in soil demonstrates the environmental relevance of these compounds. This method involves a straightforward procedure using low-pressurized microwave-assisted extraction and high-performance liquid chromatography for quantification, highlighting the compound's significance in environmental monitoring and contamination assessment (Speltini et al., 2016).

Medicinal Chemistry and Photodynamic Therapy

In the realm of medicinal chemistry, benzenesulfonamide derivatives exhibit promising biological activities. For example, zinc phthalocyanine substituted with new benzenesulfonamide derivative groups has been synthesized, showing high singlet oxygen quantum yield. These properties are critical for photodynamic therapy applications in cancer treatment, underscoring the potential medicinal applications of benzenesulfonamide derivatives (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Methodology

In synthetic chemistry, benzenesulfonamides serve as key intermediates or functional groups facilitating novel synthetic routes. For instance, the generation of benzosultams through the trifluoromethylation of 2-ethynylbenzenesulfonamides under visible light illustrates the utility of benzenesulfonamide derivatives in synthesizing complex molecules. This process involves photo-initiated trifluoromethylation followed by C–N bond formation, showcasing the role of benzenesulfonamides in the development of new synthetic methodologies (Xiang, Kuang, & Wu, 2016).

properties

IUPAC Name

2,4-difluoro-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2O4S/c1-24-16-4-2-3-5-18(16)28-17-8-7-13(11-14(17)20(24)25)23-29(26,27)19-9-6-12(21)10-15(19)22/h2-11,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNIDJDVAKJAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

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